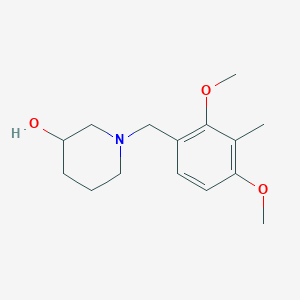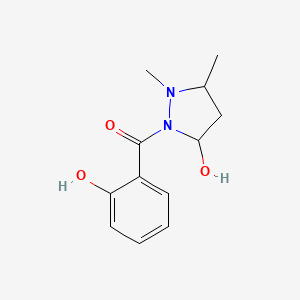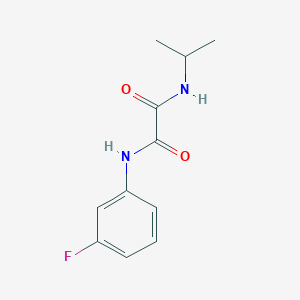![molecular formula C11H17N3O3S2 B5127920 N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as MPTP, is a chemical compound that has been widely used in scientific research as a tool to study Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to symptoms that resemble Parkinson's disease in humans.
作用機序
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
This compound causes a rapid and selective destruction of dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms in animal models. This compound has also been shown to cause oxidative stress and mitochondrial dysfunction in dopaminergic neurons.
実験室実験の利点と制限
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a valuable tool for studying Parkinson's disease in animal models. This compound selectively destroys dopaminergic neurons, which is a hallmark of Parkinson's disease. However, this compound has limitations in terms of its relevance to human Parkinson's disease, as the mechanism of action of this compound differs from that of Parkinson's disease in humans.
将来の方向性
1. Development of new animal models that more closely mimic human Parkinson's disease.
2. Exploration of the role of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in other neurodegenerative diseases.
3. Development of new therapies that target the mechanisms underlying this compound-induced neurodegeneration.
4. Investigation of the potential neuroprotective effects of certain compounds against this compound-induced neurodegeneration.
合成法
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide can be synthesized through a multistep process that involves the reaction of 2-chloroacetyl chloride with thiosemicarbazide to form 2-chloro-N-{[5-(methylsulfanyl)-1,3-thiazol-2-yl]carbamoyl}acetamide. This intermediate is then treated with piperidine to form this compound.
科学的研究の応用
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been used extensively in scientific research to study Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the brain, which is a hallmark of Parkinson's disease. By studying the effects of this compound on animal models, researchers have been able to gain valuable insights into the mechanisms underlying Parkinson's disease.
特性
IUPAC Name |
N-[5-(4-methylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-8-3-5-14(6-4-8)19(16,17)10-7-12-11(18-10)13-9(2)15/h7-8H,3-6H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXWRYLRLWLZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanol](/img/structure/B5127849.png)

![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)


![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)
![3-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5127916.png)